molecular formula C21H22N4O B11427906 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

Cat. No.: B11427906
M. Wt: 346.4 g/mol
InChI Key: FPUGNPSVOPAAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties

Preparation Methods

The synthesis of 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to yield the final product . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.

Chemical Reactions Analysis

1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . As an anti-inflammatory agent, it likely inhibits the production of pro-inflammatory cytokines and mediators . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine include other pyrazole derivatives such as:

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H22N4O/c1-16-7-9-17(10-8-16)19-15-20(23-22-19)21(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,22,23)

InChI Key

FPUGNPSVOPAAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.